
Tylosin
概要
説明
Tylosin is a 16-membered macrolide antibiotic produced by Streptomyces fradiae, primarily used in veterinary medicine to treat bacterial and mycoplasma infections in livestock and companion animals . It consists of four structurally related components: This compound A, B (desmycosin), C (macrocin), and D (relomycin). This compound A (>80% of the mixture) is the most biologically active, while this compound D is a major metabolite formed in vivo . Its mechanism involves inhibiting bacterial protein synthesis via binding to the 50S ribosomal subunit, leading to bacteriostatic effects .
準備方法
Synthetic Routes and Reaction Conditions: Tylosin tartrate is synthesized through the fermentation of Streptomyces fradiae. The fermentation broth is filtered, and the antibiotic is extracted using organic solvents. The extracted product is then subjected to activated carbon decolorization and spray drying to obtain this compound tartrate in powder form .
Industrial Production Methods: In industrial settings, this compound tartrate is produced by dissolving this compound tartrate or phosphate powder in ethyl acetate. Butyl acetate is then added dropwise at low temperatures (0-5°C) with continuous stirring. The mixture is centrifuged, and the obtained crystals are washed with cold butyl acetate and vacuum dried .
化学反応の分析
反応の種類: チロシン酒石酸塩は、以下のような様々な化学反応を起こします。
酸化: チロシン酒石酸塩は酸化されて、様々な誘導体になります。
還元: 還元反応によって、チロシン酒石酸塩の官能基が変化する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤としては、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、様々なチロシン誘導体が含まれ、これらは異なる薬理作用を持つ可能性があります .
4. 科学研究への応用
チロシン酒石酸塩は、幅広い科学研究に応用されています。
化学: 50Sリボソームでのタンパク質合成を研究するために使用されています。
生物学: チロシン酒石酸塩は、細胞培養の用途で、細菌感染症とタンパク質合成を研究するために使用されています。
医学: これは、動物における細菌感染症、特にグラム陽性菌およびマイコプラズマによる感染症の治療に使用されています。
科学的研究の応用
Treatment of Bacterial Infections
Tylosin is primarily utilized to treat infections caused by Gram-positive bacteria and some Gram-negative organisms. It has shown effectiveness against pathogens such as Staphylococcus, Streptococcus, Mycoplasma, and certain spirochetes. The Minimum Inhibitory Concentration (MIC) values for significant pathogens are as follows:
Pathogen | MIC Range (µg/mL) |
---|---|
Mycoplasma bovis | 0.06 - 4 |
Staphylococcus aureus | 0.5 - >128 |
This compound's mechanism involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, thereby preventing bacterial growth .
Growth Promotant
In food-producing animals, this compound is often used as a growth promoter to enhance feed efficiency and weight gain. It is particularly effective in poultry, swine, and cattle, leading to improved production outcomes .
Treatment of Colitis
This compound has been employed to manage colitis in companion animals, particularly dogs. While its efficacy in treating chronic diarrhea has been documented through anecdotal evidence and experimental studies, further research is needed to establish robust clinical guidelines .
Aquaculture
With increasing demand for antibiotic treatments in aquaculture due to limited veterinary drug options, this compound has been repurposed for use in fish farming. Studies indicate that this compound can effectively treat bacterial infections in fish with advantages such as rapid absorption and low toxicity at therapeutic doses .
Pharmacokinetics in Fish
Research has demonstrated that the pharmacokinetics of this compound in aquatic species shows rapid absorption and distribution, making it a suitable candidate for aquaculture applications .
Genotoxicity Studies
Extensive studies have assessed the safety profile of this compound, showing no evidence of genotoxicity or carcinogenicity across various assays conducted on both in vitro and in vivo models . For example, a study involving Chinese hamster ovarian cells found no chromosomal aberrations when exposed to this compound at varying concentrations .
Acceptable Daily Intake (ADI)
Recent evaluations have contributed to establishing a microbiological acceptable daily intake (mADI) for this compound residues from veterinary use, indicating that its usage poses minimal public health concerns .
Efficacy in Turkeys
A study focused on dosage adjustments based on allometric scaling in turkeys highlighted how body weight changes affect the pharmacokinetics of this compound, emphasizing the importance of tailored dosing strategies for different ages and weights .
Clinical Trials in Dogs
Clinical trials investigating this compound's effectiveness for treating suspected this compound-responsive diarrhea in dogs revealed promising results, although further validation through larger-scale studies is necessary to confirm its efficacy conclusively .
作用機序
チロシン酒石酸塩は、細菌タンパク質合成を阻害することにより効果を発揮します。これは、細菌リボソームの50Sサブユニットに結合し、ペプチド鎖の伸長を阻止し、タンパク質合成を阻害します。 この静菌作用は、グラム陽性菌およびマイコプラズマに対して特に効果的です .
類似の化合物:
チルバロシン: マイコプラズマおよびスピロヘータに対する抗菌活性を強化したチロシンの誘導体.
エリスロマイシン: 作用機序は似ていますが、より幅広い抗菌活性を示す別のマクロライド系抗生物質。
アジスロマイシン: チロシンと比較して、半減期が長く、抗菌スペクトルが広いマクロライド系抗生物質.
チロシン酒石酸塩の独自性: チロシン酒石酸塩は、マイコプラズマに対する高い有効性と、獣医学における飼料添加物としての使用により、独特です。 50Sリボソームサブユニットへの特異的な結合と静菌作用により、獣医学的用途において貴重な抗生物質となっています .
類似化合物との比較
Comparison with Tylosin Components and Metabolites
Activity of this compound Components
The microbiological potency of this compound components varies significantly (Table 1):
Component | MIC against K. rhizophila (μg/ml) | MIC against S. aureus (μg/ml) | Relative Bioactivity (%) |
---|---|---|---|
This compound A | 0.1 | 0.39 | 100 |
This compound B | 0.1 | 0.78 | 83 |
This compound C | 0.1 | 0.39 | Not reported |
This compound D | 1.56 | 12.5 | 35 |
- This compound A and C exhibit similar potency against S. aureus but differ in environmental stability. This compound D shows minimal activity, making it pharmacologically less relevant .
- Metabolites : Dihydrodesmycosin (a hydrolysis product) retains 31% bioactivity, while this compound B (spiramycin) has distinct sorption properties (log Kow: 1.535–78.343 vs. This compound A’s 0.552–32.659), impacting environmental persistence .
Comparison with Other Macrolides
Spiramycin
- Structural Similarity: Shares a 16-membered lactone ring but lacks the mycaminose sugar moiety present in this compound .
Carbomycin and Acetylisovalerylthis compound (AIV)
- Carbomycin : A this compound derivative produced via bioconversion by Streptomyces thermophilus. Structural modifications at the 3′- and 4″-hydroxyl groups (acetyl and isovaleryl additions) enhance stability and activity .
- AIV Production : Optimized fermentation conditions (e.g., leucine supplementation) increase yield by 19%, demonstrating how structural tweaks improve efficacy .
Novel this compound Analogues
Streptomyces ansochromogenes-Derived Analogues
- Compounds 1 and 2 : Identified in a wblA disruption mutant, these 16-membered macrolides exhibit 10-fold higher activity against Streptococcus pneumoniae compared to this compound . Their structures retain the tylactone core but feature modified sugar moieties.
Angolamycin Analogues
- 18-Dihydro- and 18-Deoxo-18-Dihydro Angolamycin : Structurally related to this compound but less potent, highlighting the importance of specific functional groups (e.g., ketone at position 18) for bioactivity .
Environmental and Pharmacokinetic Comparisons
Sorption in Soil
- This compound A and D exhibit similar sorption coefficients (Kd), while This compound B (spiramycin) shows higher hydrophobicity, leading to prolonged environmental retention .
Pharmacokinetics in Turkeys
- This compound A is rapidly metabolized to this compound D, which accumulates in the liver and is excreted via bile. Turkeys metabolize this compound A twice as fast as chickens, indicating species-specific pharmacokinetics .
Efficacy in Treating Diarrhea
- This compound vs. Placebo : In dogs with chronic diarrhea, this compound (25 mg/kg/day) resolved symptoms in 85% of cases within seven days, compared to 29% for placebo .
- Mechanism : Likely involves modulation of gut microbiota, though the exact pathway remains unclear .
Synergy with Feed Additives
- Monensin + this compound: Combined use in cattle improves feed efficiency (G:F ratio) and reduces liver abscesses, though monensin (a polyether ionophore) operates via a distinct mechanism .
生物活性
Tylosin is a macrolide antibiotic primarily used in veterinary medicine for its potent antimicrobial properties, particularly against Gram-positive bacteria and mycoplasmas. Its mechanism of action involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis, which ultimately leads to bacterial cell death. This article delves into the biological activity of this compound, summarizing case studies, pharmacokinetics, resistance mechanisms, and its effects on gut microbiota.
Antimicrobial Spectrum
This compound exhibits significant activity against various bacterial strains:
- Gram-positive Bacteria : Highly effective against most Gram-positive bacteria including Staphylococcus, Streptococcus, and Mycoplasma species.
- Gram-negative Bacteria : Activity is generally lower compared to Gram-positive bacteria, but some strains show susceptibility.
Table 1: Antimicrobial Activity of this compound
Bacterial Group | Activity Level |
---|---|
Gram-positive | High |
Gram-negative | Moderate to Low |
Mycoplasma | High |
Pharmacokinetics
This compound's pharmacokinetic profile has been studied extensively in various animal models. Key findings include:
- Absorption : Following oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring within 1.5 hours. For example, in pigs, a peak concentration of 2.4 mg/L was observed at this time after a dose of 30 mg/kg .
- Distribution : this compound distributes widely in body tissues, with significant concentrations found in the liver and kidneys. Notably, it is not detected in the brain or spinal cord .
- Elimination : The elimination half-life varies depending on the route of administration and species. For instance, after intramuscular injection in calves, serum concentrations peaked at about 2 hours post-administration and decreased significantly thereafter .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 2.4 mg/L (pigs) |
Time to Peak Concentration | 1.5 hours |
Elimination Half-Life | Varies by route |
Study on Swine Gut Microbiota
A recent study investigated the impact of this compound on the gut microbiome of infected pigs. It was found that treatment with this compound led to a reduction in microbial diversity, notably decreasing populations of beneficial bacteria such as Lactobacillus and Prevotella. This study highlighted the correlation between higher plasma concentrations of this compound and changes in gut microbiota composition .
Resistance Mechanisms
Research has identified specific genetic mechanisms conferring resistance to this compound. Resistance is primarily mediated through methylation of 23S rRNA by methyltransferases such as TlrB and TlrD. This modification prevents this compound from effectively binding to its target site within the ribosome .
Table 3: Mechanisms of this compound Resistance
Mechanism | Description |
---|---|
rRNA Methylation | Modification at G748 and A2058 prevents binding |
Gene Involvement | TlrB and TlrD genes are critical for resistance |
Q & A
Basic Research Questions
Q. What factors influence tylosin’s stability in aqueous solutions, and how can researchers optimize experimental conditions to minimize degradation?
this compound stability is highly pH-dependent. Studies show degradation is minimal at neutral pH (~3% loss in 100 hours at pH 7) but accelerates in acidic or alkaline conditions (e.g., <40% remaining at pH 4 and complete degradation at pH 11 within 100 hours) . To mitigate degradation:
- Use buffered solutions (pH 6–7) for short-term experiments.
- For long-term studies, employ sterile conditions and refrigerated storage to slow hydrolysis.
- Validate stability periodically using HPLC with UV detection (290 nm) .
pH | Degradation Rate (100 hours) | Key Observations |
---|---|---|
4.0 | >60% loss | Rapid hydrolysis |
7.0 | 3% loss | Optimal stability |
11.0 | 100% loss | Complete degradation |
Q. What validated analytical methods are recommended for quantifying this compound in environmental and biological matrices?
Reverse-phase HPLC with UV detection (290 nm) is the gold standard. Key parameters:
- Column : C18, 4.6 × 250 mm, 5 µm particle size.
- Mobile phase : Acetonitrile-phosphate buffer (pH 5.0) gradient .
- Sample prep : Solid-phase extraction (SPE) for environmental samples; protein precipitation for serum .
- Validation : Include recovery tests (70–120%) and limit of quantification (LOQ ≤ 0.1 µg/mL) .
Q. How does soil composition affect this compound sorption, and what models characterize this interaction?
Sorption is governed by soil pH, organic matter, and clay content. The Freundlich model (Log q = log Kf + 1/n·log C) is widely used, where Kf (distribution coefficient) and 1/n (linearity factor) quantify binding affinity . For example:
- Sandy loam : Low Kf (13–14 mg/kg) indicates weak sorption.
- Clay-rich soil : High Kf (79.6 mg/kg at pH 6.0) suggests strong binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound sorption coefficients (Kf) across studies?
Discrepancies arise from variations in soil properties, pH, and experimental duration. To harmonize
- Standardize soil pre-treatment (e.g., drying, sieving) and equilibrium times (≥24 hours).
- Report organic carbon content (%) and cation exchange capacity (CEC) to enable cross-study comparisons .
- Use meta-analysis to identify outliers and normalize Kf values based on soil pH gradients .
Q. What experimental designs effectively assess this compound’s role in promoting antibiotic-resistant bacteria in agricultural soils?
- Soil-column studies : Monitor leachate for this compound-resistant E. coli under simulated rainfall. Include manure-amended vs. control soils to isolate this compound’s effects .
- Metagenomics : Profile resistance genes (e.g., erm genes) before/after this compound exposure.
- Dose-response : Test sub-inhibitory this compound concentrations to mimic environmental residues .
Q. How do pharmacokinetic (PK) models inform this compound dosing regimens in livestock to balance efficacy and residue avoidance?
Compartmental PK analysis (e.g., non-linear mixed-effects modeling) reveals:
- Half-life : 1.2–2.5 hours in cattle serum.
- Bioavailability : 40–60% after oral administration .
- Withdrawal periods : Calculate using tissue residue depletion curves (ensure compliance with FDA tolerance limits) .
Parameter | This compound (IV) | This compound (Oral) |
---|---|---|
Cmax | 2.1 µg/mL | 0.8 µg/mL |
T1/2 | 1.5 hours | 2.4 hours |
AUC | 12.3 h·µg/mL | 6.7 h·µg/mL |
Q. What frameworks guide hypothesis-driven research on this compound’s ecological impacts?
Apply the PICO framework:
- Population : Soil microbiota.
- Intervention : this compound exposure (e.g., 0.1–50 mg/kg).
- Comparison : Untreated/manure-only controls.
- Outcome : Abundance of resistance genes or nutrient cycling disruption . Ensure questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. Methodological Notes
- Contradiction Analysis : When reconciling stability data (e.g., Kolz et al. vs. Paesen et al.), compare solvent purity (Milli-Q water vs. buffered systems) and analytical validation protocols .
- Data Reproducibility : Document experimental conditions in line with journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization and dataset archiving) .
特性
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPYTXDJUQJLPQ-VMXQISHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H77NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
11032-12-5 (hydrochloride) | |
Record name | Tylosin [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3043996 | |
Record name | Tylosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
916.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] | |
Record name | Tylosin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1243 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. | |
Record name | TYLOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water | |
CAS No. |
1401-69-0, 1405-54-5 | |
Record name | Tylosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tylosin [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tylosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11475 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tylosin tartrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tylosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3043996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tylosin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYLOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEF4JXN031 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TYLOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
128-132 °C | |
Record name | TYLOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。